Cas no 828267-45-4 (4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with a methyl substituent at the 7-position, offering unique reactivity and structural features for synthetic applications. The fluorine atom enhances electrophilic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework provides steric control in reactions, while the ketone functionality allows for further derivatization. The compound’s stability and well-defined structure make it suitable for use in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex heterocycles. Its purity and consistent performance are critical for research and industrial-scale applications requiring precise molecular modifications.
4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one structure
828267-45-4 structure
Product Name:4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
CAS No:828267-45-4
MF:C10H9FO
MW:164.176266431808
MDL:MFCD09029800
CID:681675
PubChem ID:11400966
Update Time:2025-05-24

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one, 4-fluoro-2,3-dihydro-7-methyl-
    • 4-fluoro-7-methyl-2,3-dihydroinden-1-one
    • 4-FLUORO-7-METHYL-INDAN-1-ONE
    • N11082
    • 4-fluoro-7-methylindan-1-one
    • AM9464
    • AKOS006290575
    • SCHEMBL14430311
    • DTXSID80464666
    • MFCD09029800
    • 828267-45-4
    • 4-Fluoro-2,3-dihydro-7-methyl-1H-inden-1-one (ACI)
    • DB-295282
    • MDL: MFCD09029800
    • Inchi: 1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
    • InChI Key: YXJUVTOVTUCHSJ-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=C(C)C=CC=2F

Computed Properties

  • Exact Mass: 164.063743068g/mol
  • Monoisotopic Mass: 164.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

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4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 150 °C; 150 °C → rt
1.2 Solvents: Water
Reference
Rh-Catalyzed Annulation of Benzoic Acids, Formaldehyde, and Malonates via ortho-Hydroarylation to Indanones
Yu, Shuling; et al, Organic Letters, 2020, 22(21), 8354-8358

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium chloride Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,4-Dioxane ;  30 h, 170 °C
Reference
Microwave-Enhanced Carbonylative Generation of Indanones and 3-Acylaminoindanones
Wu, Xiongyu; et al, Journal of Organic Chemistry, 2005, 70(1), 346-349

Production Method 3

Reaction Conditions
Reference
Product class 6: annulated benzenes (1H-cyclopropabenzenes, 1,2-dihydrocyclobutabenzenes, indanes, and indenes)
Merino, P., Science of Synthesis, 2009, 45, 253-327

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

Additional information on 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

Comprehensive Overview of 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 828267-45-4)

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 828267-45-4) is a fluorinated organic compound belonging to the indanone class. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. The presence of a fluoro substituent and a methyl group at the 7-position enhances its reactivity and selectivity, making it a valuable intermediate in synthetic chemistry.

In the pharmaceutical industry, 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is often explored for its role in drug discovery. Researchers are particularly interested in its potential as a building block for bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The indenone core structure is known for its versatility, allowing for modifications that can lead to novel therapeutic candidates. Recent studies have highlighted its utility in the development of central nervous system (CNS) drugs, where fluorinated compounds often exhibit improved blood-brain barrier penetration.

From an agrochemical perspective, this compound's fluorine moiety contributes to its stability and bioactivity, making it a candidate for pesticide and herbicide formulations. The methyl group further fine-tunes its physicochemical properties, ensuring optimal performance in field applications. As sustainability becomes a global priority, the demand for eco-friendly agrochemicals has risen, and 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is being investigated for its potential in next-generation crop protection solutions.

Material science is another domain where CAS No. 828267-45-4 finds relevance. Its aromatic and fluorinated structure makes it suitable for designing advanced polymers and liquid crystals. These materials are critical in electronics, optoelectronics, and nanotechnology. For instance, fluorinated indanones can enhance the thermal stability and optical properties of polymers, which are essential for high-performance displays and flexible electronics.

The synthesis of 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions, including Friedel-Crafts acylation and fluorination. Researchers are continually optimizing these processes to improve yield and reduce environmental impact. Green chemistry principles, such as catalytic methods and solvent-free reactions, are being integrated into its production to align with global sustainability goals.

In the context of AI-driven drug discovery, compounds like 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one are gaining traction. Machine learning models are being trained to predict their biological activity and synthetic pathways, accelerating the development of new drugs. This intersection of chemistry and artificial intelligence is a hot topic, with many researchers searching for "fluorinated indanones in drug design" or "CAS No. 828267-45-4 applications."

Safety and regulatory compliance are paramount when handling 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one. While it is not classified as a hazardous material, proper laboratory practices must be followed to ensure safe usage. Material Safety Data Sheets (MSDS) provide detailed guidelines on storage, handling, and disposal, which are essential for industrial and academic settings.

In summary, 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 828267-45-4) is a multifaceted compound with broad applications across industries. Its structural features, combined with the growing demand for fluorinated compounds, position it as a key player in modern chemistry. Whether in pharmaceuticals, agrochemicals, or advanced materials, this compound continues to inspire innovation and research.

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